molecular formula C10H8ClNO4 B8280164 2-Chloro-5-nitro-alpha-methylcinnamic acid

2-Chloro-5-nitro-alpha-methylcinnamic acid

Cat. No. B8280164
M. Wt: 241.63 g/mol
InChI Key: AUVDSSIHYHNKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-nitro-alpha-methylcinnamic acid is a useful research compound. Its molecular formula is C10H8ClNO4 and its molecular weight is 241.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-nitro-alpha-methylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitro-alpha-methylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H8ClNO4/c1-6(10(13)14)4-7-5-8(12(15)16)2-3-9(7)11/h2-5H,1H3,(H,13,14)

InChI Key

AUVDSSIHYHNKKK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

371 g (2 moles) of 2-chloro-5-nitrobenzaldehyde were mixed with 192 g (2 moles) of sodium propionate and 780 g (6 moles) of propionic anhydride. The stirred mixture was then heated for 6 hours at 140°-160° C., solid material going into solution. The solution was then left to cool to 90° C., 200 ml of ice water were added and the precipitated solid was isolated by filtration under suction, washed with water and recrystallized from acetone to give 318 g (66% of theory) of product of melting point 228°-230° C.
Quantity
371 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
780 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

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